塔卡诺内酯 B

描述

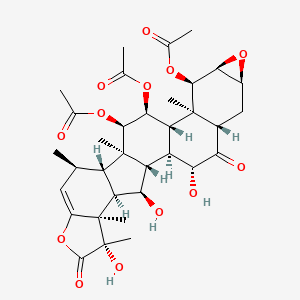

Taccalonolides are a class of microtubule-stabilizing agents isolated from Tacca chantrieri that have shown selective cancer-fighting properties . Taccalonolide B is a microtubule stabilizer isolated from Tacca plantaginea, with antitumor activity .

Synthesis Analysis

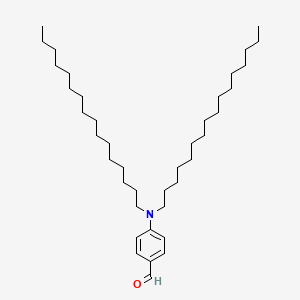

The first taccalonolide was isolated in 1963 from the tubers of Tacca leontopetaloides . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure with the molecular formula of C36H46O14 . The reduction of taccalonolide B by NaBH3CN results in the stereospecific formation of 6S–OH derivative, which is ideally suited for esterification .Molecular Structure Analysis

Each taccalonolide contains a C2-C3 epoxide and all except taccalonolide C have a C23-C26 lactone ring . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure with the molecular formula of C36H46O14 .Chemical Reactions Analysis

The reduction of taccalonolide B by NaBH3CN results in the stereospecific formation of 6S–OH derivative . This derivative is ideally suited for esterification .Physical And Chemical Properties Analysis

Taccalonolide B has a molecular formula of C34H44O13 and a molecular weight of 660.71 .科学研究应用

微管稳定和抗癌活性:塔卡诺内酯 B 被确定为从薯芋属植物中分离出的一类微管稳定剂。这些化合物,包括this compound,表现出细胞微管稳定活性,并对癌细胞具有抗增殖作用 (Li 等人,2011)。

规避耐药性:this compound 已被研究其规避多种耐药机制的能力,使其对对其他癌症药物(如紫杉醇和多西紫杉醇)产生耐药性的细胞系有效 (Risinger 等人,2008)。

构效关系:对this compound 的研究,特别是将其转化为其他塔卡诺内酯(如 AJ),提供了对生物活性至关重要的构效关系的见解。这项研究有助于了解对其抗癌作用重要的特定结构特征 (Li 等人,2013)。

药代动力学分析:已经分析了包括this compound 在内的各种塔卡诺内酯的药代动力学特性的差异,以了解它们在抗肿瘤活性中的差异效力,并指导临床开发 (Risinger 等人,2017)。

机理差异和结合位点:研究表明,包括this compound 在内的塔卡诺内酯与其他微管稳定剂具有不同的作用机制,这涉及与微管蛋白的直接相互作用。这对它们作为独特的抗癌剂的潜力具有影响 (Chen 等人,2021)。

抗肿瘤功效和耐药机制:this compound 是研究塔卡诺内酯对其他药物产生耐药的肿瘤的作用的一部分,这是由于它们独特的微管稳定机制 (Risinger 等人,2009)。

新型抗癌剂:塔卡诺内酯通过其独特的微管稳定机制,呈现出一类新型抗癌剂。this compound 在这一类中的作用突出了其在克服癌症治疗中耐药性和药代动力学特征差等挑战方面的潜力 (Yee 等人,2019)。

作用机制

Target of Action

Taccalonolide B, like other taccalonolides, primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .

Mode of Action

Taccalonolide B is a microtubule-stabilizing agent . Taccalonolides covalently bind to the Aspartate 226 residue of β-tubulin, and this interaction is critical for their microtubule-stabilizing activity .

Biochemical Pathways

Taccalonolide B, as a microtubule-stabilizing agent, induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This results in Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Pharmacokinetics

It is known that taccalonolide b is effective in vitro against cell lines that overexpress p-glycoprotein (pgp) and multidrug-resistance protein (mrp7) . This suggests that Taccalonolide B may have good bioavailability and can circumvent some common drug resistance mechanisms.

Result of Action

The result of Taccalonolide B’s action is the induction of apoptosis in cancer cells . By stabilizing microtubules and causing mitotic arrest, Taccalonolide B leads to a series of cellular changes, including Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, and the formation of micronuclei . These changes ultimately initiate apoptosis, leading to the death of the cancer cells .

Action Environment

The action of Taccalonolide B is influenced by the cellular environment. For instance, Taccalonolide B is more effective against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) . Additionally, Taccalonolide B shows greater sensitivity in βIII-tubulin–overexpressing cell lines compared to other microtubule-stabilizing agents . This suggests that the cellular environment, particularly the expression of certain proteins, can influence the efficacy of Taccalonolide B.

安全和危害

属性

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQOXBQSZPYHSA-MPOUNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099963 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108885-69-4 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?

A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to taccalonolide B, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although taccalonolide B itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)